molecular formula C20H23FIN5O2 B1405417 6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1799421-10-5

6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No. B1405417
M. Wt: 511.3 g/mol
InChI Key: MTKIAAYQBUYARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine is a useful research compound. Its molecular formula is C20H23FIN5O2 and its molecular weight is 511.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study outlined a synthetic route to create 6-substituted imidazo[4,5-c]pyridin-2-ons, which could be relevant to the synthesis of your compound of interest. This process explored nitrating 4-aminopyridine with dinitrogen pentoxide, achieving yields of 51-63% (Bakke, Gautun, & Svensen, 2003).
  • The synthesis of various tertiary amine-bearing compounds including imidazo[4,5-c]pyridin-2(3H)-ones was reported. These compounds were evaluated as serotonin receptor ligands, highlighting their potential in neurological studies (Deau et al., 2015).

Biological Activity

  • Imidazo[1,2-a]pyridines have been synthesized for potential use as antiulcer agents. Their cytoprotective properties were evaluated in experimental models, although they showed limited antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
  • In a study focusing on Alzheimer's disease, two fluorinated imidazo[1,2-a]pyridine derivatives were developed and evaluated for their potential in imaging beta-amyloid plaques, which are key markers in Alzheimer's pathology (Zeng et al., 2006).

Chemical Properties and Applications

  • Research on the synthesis of imidazo[4,5-d]pyridines from substituted imidazoles and acyl or sulfonyl acetonitrile provided insights into the properties and potential applications of these compounds (Zaki & Proença, 2007).
  • A study investigated the synthesis of fused dihydrobenzo[4,5]imidazo[1,2-a]pyrmido[5,4-e]pyrmidin-3(4H)-amine derivatives. This research could inform the understanding of the broader chemical class to which your compound belongs (Mohammed, Hafedh, & Mageed, 2021).

properties

IUPAC Name

6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-1-[3-(propan-2-ylamino)propyl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FIN5O2/c1-11(2)24-6-3-7-27-13-9-15(21)25-20(23)18(13)26-16(27)8-12-4-5-14-19(17(12)22)29-10-28-14/h4-5,9,11,24H,3,6-8,10H2,1-2H3,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKIAAYQBUYARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=CC(=NC(=C2N=C1CC3=C(C4=C(C=C3)OCO4)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FIN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106198
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine

CAS RN

1799421-10-5
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[4,5-c]pyridine-1-propanamine, 4-amino-6-fluoro-2-[(4-iodo-1,3-benzodioxol-5-yl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 4
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.